

Danoprevir: A Technical Guide to its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir is a potent, orally bioavailable, second-generation protease inhibitor that has demonstrated significant efficacy against the Hepatitis C virus (HCV).[1] As a peptidomimetic macrocyclic inhibitor, it specifically targets the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme crucial for viral replication.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and clinical pharmacology of **Danoprevir**, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Molecular Structure and Chemical Properties

Danoprevir is a 15-membered macrocyclic compound containing an acylsulfonamide, a fluoroisoindole, and a tert-butyl carbamate moiety.[4] Its complex structure is a result of extensive structure-based drug design and optimization, leading to high potency and selectivity. [5]

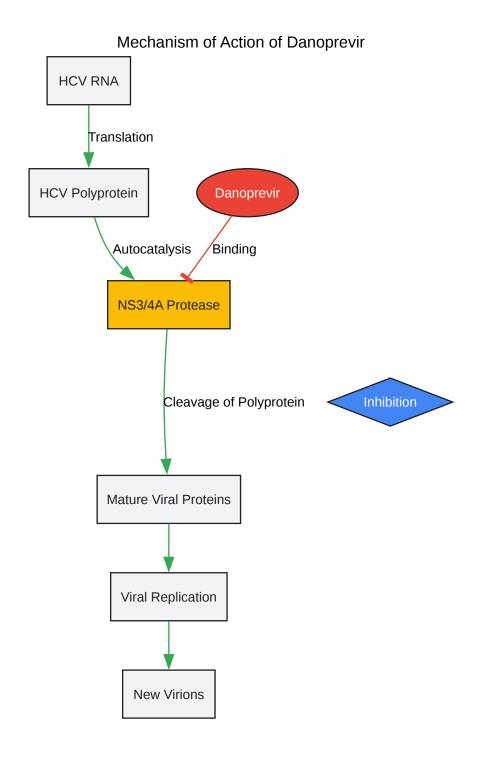


Property	Value	Source
Molecular Formula	C35H46FN5O9S	[6]
Molecular Weight	731.83 g/mol	[7]
IUPAC Name	[(1S,4R,6S,7Z,14S,18R)-4- (cyclopropylsulfonylcarbamoyl) -14-[(2-methylpropan-2- yl)oxycarbonylamino]-2,15- dioxo-3,16- diazatricyclo[14.3.0.04,6]nona dec-7-en-18-yl] 4-fluoro-1,3- dihydroisoindole-2-carboxylate	
CAS Number	850876-88-9	[8]
Appearance	White to off-white solid [1]	
Solubility	Soluble in DMSO and ethanol.	[9]
рКа	4.43 ± 0.60 (Predicted)	

Mechanism of Action

Danoprevir functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[3] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature viral proteins necessary for viral replication.[3] By binding to the active site of the protease, **Danoprevir** blocks this cleavage process, thereby halting the viral life cycle.[2] The binding of **Danoprevir** to the NS3/4A protease is characterized by a two-step mechanism: an initial rapid binding followed by a slower isomerization to a more stable, tightly bound complex. This results in a slow dissociation rate and a prolonged duration of inhibition.[3]





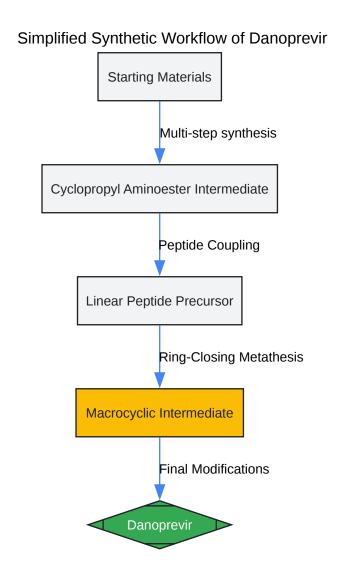
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Caption: **Danoprevir** inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.



Chemical Synthesis

The synthesis of **Danoprevir** is a multi-step process involving the construction of key building blocks and their subsequent assembly into the final macrocyclic structure. A convergent synthesis strategy is often employed. The key steps include the synthesis of a cyclopropyl aminoester, followed by a series of coupling reactions and a ring-closing metathesis to form the macrocycle.



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Caption: A simplified overview of the key stages in the chemical synthesis of **Danoprevir**.

In Vitro Antiviral Activity

Danoprevir exhibits potent antiviral activity against a range of HCV genotypes. Its inhibitory concentrations (IC50) and effective concentrations (EC50) are in the nanomolar range.

Assay Type	HCV Genotype	IC50 / EC50 (nM)	Source
NS3/4A Protease Inhibition (IC50)	1a	0.2 - 0.4	[7]
1b	0.2 - 0.4	[7]	
2b	1.6	[7]	
3a	3.5	[7]	
4	0.2 - 0.4	[7]	_
5	0.2 - 0.4	[7]	
6	0.2 - 0.4	[7]	
Replicon Assay (EC50)	1b	1.8	[8]

Pharmacokinetics and Pharmacodynamics

Danoprevir is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] To enhance its pharmacokinetic profile, it is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor.[2][10] This co-administration significantly increases the plasma concentration and exposure of **Danoprevir**, allowing for lower and less frequent dosing.[10]



Parameter	Danoprevir 100 mg (single dose)	Danoprevir 100 mg + Ritonavir 100 mg (10 days)	Source
Cmax (ng/mL)	-	Increased ~3.2-fold	[10]
AUC (ng·h/mL)	-	Increased ~5.5-fold	[10]
C12h (ng/mL)	-	Increased ~42-fold	[10]

Clinical Efficacy

Clinical trials have demonstrated high efficacy of **Danoprevir**-based regimens in treating chronic HCV infection, particularly in patients with genotype 1b. The primary endpoint in these trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a curative endpoint.



Study Name <i>l</i> Regimen	Patient Population	SVR12 Rate	Source
MANASA Study (Danoprevir/r + Peg- IFNα-2a + Ribavirin)	Treatment-naïve, non- cirrhotic, HCV GT1	97.1% (136/140)	[11]
EVEREST Study (Danoprevir/r + Ravidasvir + Ribavirin)	Treatment-naïve, non- cirrhotic, HCV GT1	100%	[11]
Phase 2/3 Trial (Danoprevir/r + Ravidasvir + Ribavirin)	Treatment-naïve, non- cirrhotic, HCV GT1	99% (306/309)	[12]
MATTERHORN Study (Danoprevir/r + Mericitabine + Peg- IFNα-2a/Ribavirin)	Non-cirrhotic, HCV GT1b, prior partial/null responders	98.2% (55/56)	[11]
Prior Null Responders (Danoprevir/r + Peg- IFNα-2a/Ribavirin)	HCV GT1b	88% (14/16)	[13]
Prior Null Responders (Danoprevir/r + Peg- IFNα-2a/Ribavirin)	HCV GT1a	25% (2/8)	[13]

Resistance

As with other direct-acting antiviral agents, resistance to **Danoprevir** can emerge through mutations in the HCV NS3 protease. The most commonly observed resistance-associated variant is R155K.[14] Other substitutions at positions such as D168 have also been reported to confer resistance. The genetic barrier to resistance can differ between HCV subtypes.[13]

Experimental Protocols



HCV NS3/4A Protease FRET Assay

This assay measures the in vitro inhibitory activity of **Danoprevir** against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Methodology:

- Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5),
 30 mM DTT, 1% CHAPS, and 15% glycerol.[15]
- Enzyme and Substrate: Use a recombinant HCV NS3/4A protease and a synthetic FRET peptide substrate, such as one labeled with a 5-FAM/QXL[™]520 pair.[15] The substrate contains a specific cleavage site for the NS3/4A protease.
- Inhibitor Preparation: Prepare serial dilutions of Danoprevir in DMSO.
- · Assay Procedure:
 - Add the reaction buffer, **Danoprevir** dilutions (or DMSO control), and the FRET substrate to a 96-well plate.
 - Initiate the reaction by adding the NS3/4A protease.
 - Incubate at room temperature.
- Data Acquisition: Monitor the increase in fluorescence over time at an excitation/emission of 490/520 nm.[15] Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of **Danoprevir** against HCV replication in a cellular context.

Methodology:



- Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[1] The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.
- Cell Plating: Seed the replicon-containing cells in 384-well plates.[1]
- Compound Treatment: Add serial dilutions of **Danoprevir** to the cells and incubate for a defined period (e.g., 3 days).[1]
- Luciferase Assay:
 - Lyse the cells.
 - Measure the luciferase activity using a luminometer. A decrease in luciferase activity corresponds to the inhibition of HCV replication.
- Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., using calcein AM) to
 ensure that the observed antiviral effect is not due to cellular toxicity.[1]
- Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the EC50 value by plotting the percentage of replicon inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Conclusion

Danoprevir is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-characterized molecular structure and mechanism of action. Its favorable pharmacokinetic profile, particularly when boosted with ritonavir, and high efficacy rates in clinical trials have established it as a valuable component of combination therapies for chronic hepatitis C. This technical guide provides essential data and methodologies for researchers and drug development professionals working with **Danoprevir** and related antiviral compounds.

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